
1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-aryl-3-substituted phenylureas has been explored in various studies, focusing on the development of compounds with potential biological activities. For instance, the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors was reported, with the most potent compounds bearing hydrophobic groups in the terminal phenyl ring . Another study described the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which showed potent activity against human chronic myeloid leukemia (CML) cell line K562 . Additionally, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized, demonstrating significant antiproliferative effects on various cancer cell lines .
Molecular Structure Analysis
The molecular structure of these urea derivatives is crucial for their biological activity. The presence of an arylurea moiety, particularly in the meta position to a thioether linker, was found to be significant for the inhibitory activity against VEGFR-2 tyrosine kinase . The structure-activity relationship (SAR) analysis in the synthesis of novel urea derivatives emphasizes the importance of the substitution pattern on the phenyl ring for achieving potent biological activity . The design of these molecules often involves computer-aided techniques to optimize interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can lead to the formation of various compounds. For example, 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones react with urea to form 3-amino derivatives of pyrrolones . The Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been applied for the synthesis of ureas from carboxylic acids, demonstrating good yields without racemization . Furthermore, reactions of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate have been studied, leading to the formation of various pyrimidine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these urea derivatives are influenced by their molecular structures. The presence of different substituents such as hydrophobic groups, thioether linkers, and pyrimidine moieties can affect properties like solubility, stability, and reactivity. These properties are essential for the biological activity of the compounds, as they determine the compounds' ability to interact with biological targets and their pharmacokinetic profiles .
Case Studies
The antiangiogenic effects of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were observed in Human Umbilical Vein Endothelial Cells (HUVECs), where they inhibited proliferation, migration, and tube formation at low concentrations . In another case, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were found to induce apoptosis in the human CML cell line K562 and exert their effects through the PI3K/Akt signaling pathway . These case studies highlight the potential therapeutic applications of these compounds in treating diseases such as cancer and chronic myeloid leukemia.
科学的研究の応用
Hydrogen Bonding and Complex Formation
Research on urea derivatives, such as the study by Ośmiałowski et al. (2013), explores the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through hydrogen bonding and complex formation. These interactions are crucial for understanding molecular recognition processes, which have implications in designing sensor materials and studying biological systems. The study provides insights into the substituent effects on association and the role of intramolecular hydrogen bonds in complex formation, which could be relevant for similar compounds like 1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea in designing novel materials and biological probes (Ośmiałowski et al., 2013).
Synthesis and Biological Activities
Another area of research involves the synthesis of new compounds and evaluating their biological activities. For instance, Tirlapur and Noubade (2010) described the synthesis of pyrimidines and pyrazoles derivatives, including reactions with urea, to produce compounds with antimicrobial and analgesic activities. This suggests that derivatives of urea, including possibly 1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, could have potential applications in pharmaceutical research and development (Tirlapur & Noubade, 2010).
Antibacterial Evaluation
Azab et al. (2013) focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Their work on creating novel compounds that exhibit high antibacterial activities highlights the importance of urea derivatives in developing new therapeutic agents. This research underscores the potential utility of compounds like 1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea in antimicrobial applications (Azab et al., 2013).
特性
IUPAC Name |
1-(2-ethylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-14-7-3-4-8-16(14)22-18(24)20-13-15-9-10-19-17(21-15)23-11-5-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXZICQEAVNVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

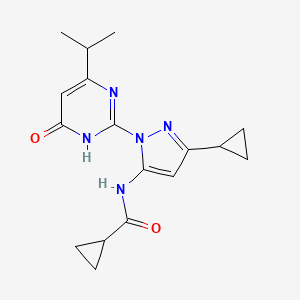
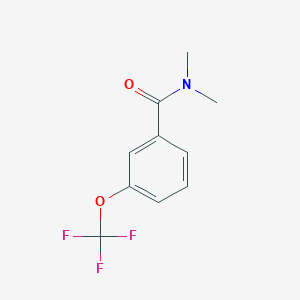
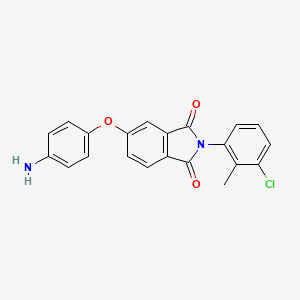
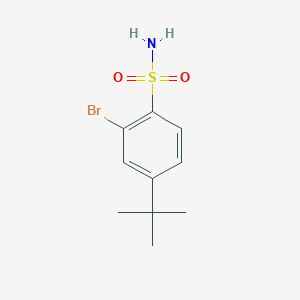
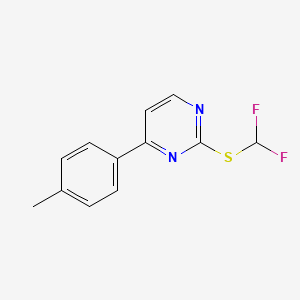
![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)

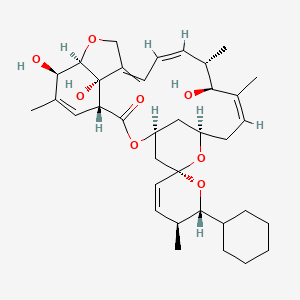
![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)
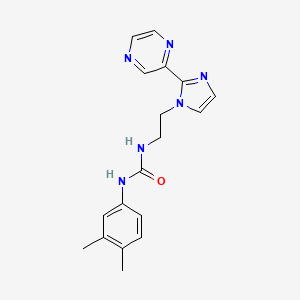
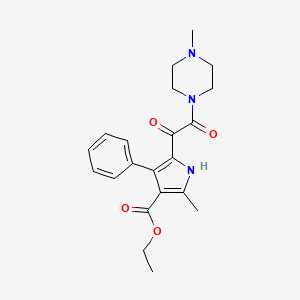
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)